(4-Cyclohexyl-1-piperazinyl)(6-ethoxy-4-hydroxy-3-quinolinyl)methanone
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Overview
Description
Piperazine,1-cyclohexyl-4-[(6-ethoxy-4-hydroxy-3-quinolinyl)carbonyl]-(9ci) is a complex organic compound with a unique structure that combines a piperazine ring with a quinoline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For this specific compound, the synthesis might involve the coupling of a piperazine derivative with a quinoline derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale chemical reactions using readily available starting materials and catalysts. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Piperazine,1-cyclohexyl-4-[(6-ethoxy-4-hydroxy-3-quinolinyl)carbonyl]-(9ci) can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce quinoline derivatives with additional oxygen-containing functional groups, while reduction might yield more saturated derivatives .
Scientific Research Applications
Piperazine,1-cyclohexyl-4-[(6-ethoxy-4-hydroxy-3-quinolinyl)carbonyl]-(9ci) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and quinoline derivatives, such as:
- Piperazine,1-cyclohexyl-4-[(6-ethoxy-4-hydroxy-3-quinolinyl)carbonyl]-(9ci)
- Piperazine,1-cyclohexyl-4-[(6-ethoxy-4-hydroxy-3-quinolinyl)carbonyl]-(9ci)
Uniqueness
What sets Piperazine,1-cyclohexyl-4-[(6-ethoxy-4-hydroxy-3-quinolinyl)carbonyl]-(9ci) apart from similar compounds is its unique combination of a piperazine ring with a quinoline derivative. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C22H29N3O3 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(4-cyclohexylpiperazine-1-carbonyl)-6-ethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C22H29N3O3/c1-2-28-17-8-9-20-18(14-17)21(26)19(15-23-20)22(27)25-12-10-24(11-13-25)16-6-4-3-5-7-16/h8-9,14-16H,2-7,10-13H2,1H3,(H,23,26) |
InChI Key |
LLUVWGVSTRKJOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCN(CC3)C4CCCCC4 |
Origin of Product |
United States |
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